

Engineering Complex Peptide Architectures: A Technical Guide to H-D-Lys(Fmoc)-OH

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Compound of Interest

Compound Name: H-D-Lys(Fmoc)-OH

CAS No.: 212140-39-1

Cat. No.: B2749272

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Executive Summary

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of orthogonally protected amino acids dictates the structural complexity of the final macromolecule. **H-D-Lys(Fmoc)-OH** (CAS: 212140-39-1) is a specialized, non-standard building block characterized by a free α -amino group and a 9-fluorenylmethoxycarbonyl (Fmoc)-protected ϵ -amino group.

Unlike the ubiquitous Fmoc-D-Lys(Boc)-OH used for linear chain elongation, this "reverse" protection scheme transforms the lysine residue into a versatile branching node. By utilizing the D-enantiomer, researchers deliberately introduce a steric bottleneck that confers profound resistance to proteolytic degradation, thereby enhancing the in vivo half-life of resulting therapeutics, vaccines, and dendrimers [1].

Physicochemical & Structural Profile

Understanding the baseline properties of **H-D-Lys(Fmoc)-OH** is critical for optimizing solvation and coupling kinetics during synthesis.

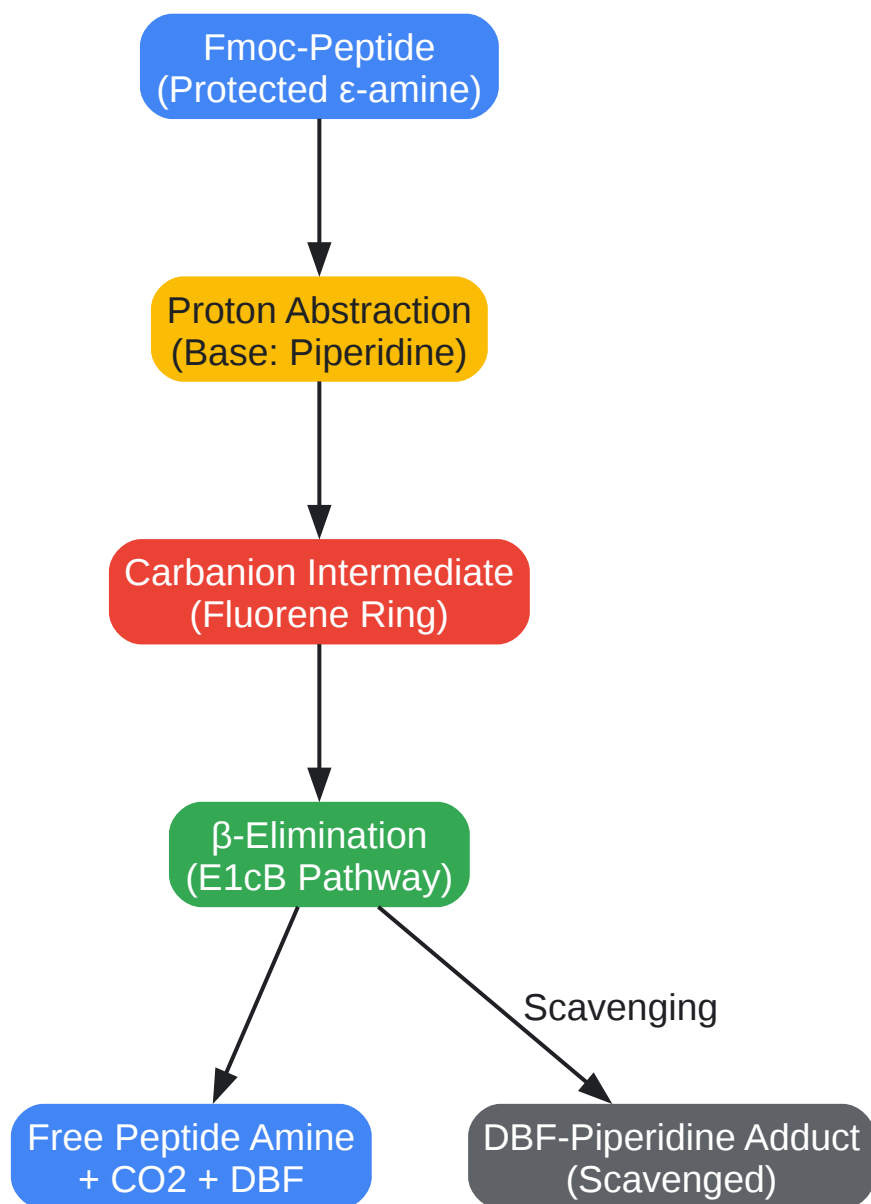
Table 1: Physicochemical Properties of **H-D-Lys(Fmoc)-OH**

Property	Value / Description
IUPAC Name	(2R)-2-amino-6-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]hexanoic acid
CAS Registry Number	212140-39-1
Molecular Formula	C ₂₁ H ₂₄ N ₂ O ₄
Molecular Weight	368.43 g/mol [2]
Stereochemistry	D-isomer (R-configuration)
Orthogonality	Free α -amine; Base-labile ϵ -Fmoc protection
Predicted pKa	~9.0 (α -NH ₂), ~2.2 (COOH)
Solubility Profile	Soluble in DMF, DMSO, and NMP; Insoluble in water [2]

Mechanistic Insights: Fmoc Deprotection Chemistry

The utility of **H-D-Lys(Fmoc)-OH** hinges on the selective removal of the Fmoc group from the ϵ -amine to initiate side-chain branching. This deprotection is driven by an E1cB (Elimination Unimolecular conjugate Base) mechanism [3].

When exposed to a mild base, the highly acidic β -proton on the fluorene ring is abstracted, generating a stabilized cyclopentadienyl-type carbanion. Subsequent β -elimination cleaves the carbon-oxygen bond, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate [4]. If DBF is not immediately scavenged, it will re-alkylate the newly freed ϵ -amine, severely depressing yields.



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Fig 1: Base-catalyzed E1cB elimination mechanism of Fmoc deprotection and DBF scavenging.

Reagent Selection for DBF Scavenging

The choice of base dictates both the kinetics of the E1cB elimination and the efficiency of DBF scavenging.

Table 2: Comparative Efficacy of Fmoc Deprotection Reagents

Reagent System	Basic Strength (pKa)	DBF Scavenging Efficiency	Aspartimide Risk	Application Context
20% Piperidine / DMF	11.1	High	Moderate to High	Standard SPPS benchmark; highly efficient DBF trapping [5].
25% Dipropylamine (DPA) / DMF	10.8	Moderate	Low	High-temperature SPPS; dendrimer synthesis [6].
5% Piperazine + 2% DBU / DMF	9.8 (PZ)	High	Low	Ideal for aggregation-prone or aspartimide-prone sequences [3].

Self-Validating Protocol: Site-Specific Branching via H-D-Lys(Fmoc)-OH

To construct a branched peptide, **H-D-Lys(Fmoc)-OH** is typically loaded directly onto an acid-labile resin via its carboxyl group. Because its α -amine is unprotected, the first coupling cycle can commence immediately without a preliminary deprotection step.

The following protocol integrates in-process analytical controls to ensure a self-validating workflow.

Phase 1: Resin Loading & Capping

- **Resin Swelling:** Swell 2-Chlorotriyl chloride (2-CTC) resin in anhydrous dichloromethane (DCM) for 30 minutes. Causality: 2-CTC is chosen because its extreme steric bulk prevents diketopiperazine (DKP) formation during the subsequent coupling steps.

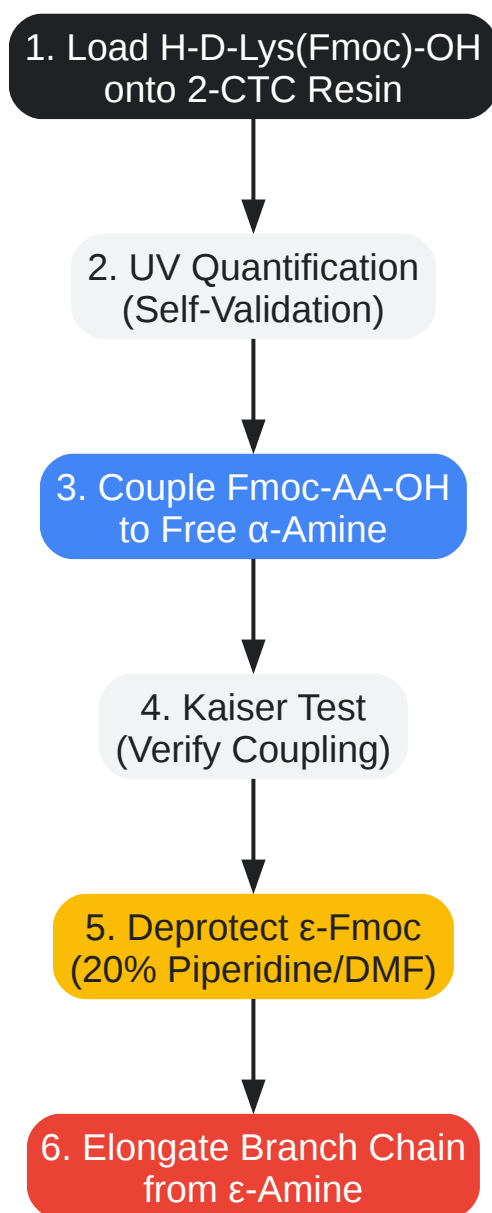
- **Nucleophilic Attachment:** Dissolve **H-D-Lys(Fmoc)-OH** (1.2 eq relative to resin loading capacity) in DCM. Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) and transfer to the resin. Agitate for 2 hours at room temperature. Causality: DIPEA neutralizes the HCl byproduct generated as the carboxylate attacks the trityl chloride, driving the reaction forward.
- **Capping:** Add HPLC-grade methanol (DCM/MeOH/DIPEA 17:2:1 v/v/v) and agitate for 15 minutes. Causality: Methanol caps any unreacted trityl chloride sites, preventing the irreversible binding of subsequent amino acids.
- **Validation Check (UV Quantification):** Cleave a 2 mg aliquot of resin with 20% piperidine in DMF. Measure the UV absorbance of the resulting DBF-piperidine adduct at 301 nm to calculate the exact resin loading value.

Phase 2: Main Chain Elongation

- **Direct Coupling:** Dissolve the next amino acid (Fmoc-AA-OH, 3.0 eq) and Oxyma Pure (3.0 eq) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq) and add to the resin. Agitate for 1 hour. Causality: The α -amine of **H-D-Lys(Fmoc)-OH** is already free. Oxyma/DIC is utilized to suppress racemization while avoiding the explosive risks associated with HOBt.
- **Validation Check (Kaiser Test):** Perform a Kaiser test on a few resin beads. A negative result (yellow) confirms complete acylation of the α -amine.

Phase 3: Branch Initiation

- **ϵ -Amine Deprotection:** Treat the resin with 20% piperidine in DMF (2 \times 10 minutes). Causality: This triggers the E1cB elimination of the Fmoc group on the ϵ -amine [3].
- **Validation Check (Kaiser Test):** A positive result (deep blue) confirms the successful unmasking of the ϵ -amine.
- **Branch Elongation:** Proceed with standard SPPS coupling cycles from the newly freed ϵ -amine to build the secondary peptide branch.



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Fig 2: Self-validating workflow for branched peptide synthesis using **H-D-Lys(Fmoc)-OH**.

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